![molecular formula C8H15N7O2S3 B13121600 N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Famotidine is synthesized from S-(2-aminothiazol-4-ylmethyl) isothiourea. The synthesis involves reacting 1,3-dichloroacetone with two molecules of thiourea, forming a thiazole ring and substituting the chlorine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid.
Industrial Production Methods
Industrial production of famotidine involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Famotidine undergoes various chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Famotidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study H2-receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Extensively used in clinical trials for treating gastric acid-related disorders.
Industry: Employed in the formulation of over-the-counter and prescription medications
作用機序
Famotidine works by competitively inhibiting histamine H2-receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid. The molecular targets include the H2-receptors, and the pathways involved are related to the regulation of gastric acid secretion .
類似化合物との比較
Similar Compounds
Cimetidine: Another H2-receptor antagonist but with a shorter duration of action.
Ranitidine: Similar to famotidine but has been withdrawn from many markets due to safety concerns.
Nizatidine: Another H2-receptor antagonist with similar efficacy.
Uniqueness
Famotidine is unique due to its higher potency and longer duration of action compared to other H2-receptor antagonists. It also has a better safety profile, making it a preferred choice for treating gastric acid-related disorders .
特性
分子式 |
C8H15N7O2S3 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
2-[4-[[(E)-3-amino-3-(sulfamoylamino)prop-2-enyl]sulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14)/b6-1+ |
InChIキー |
NOBYHXGPWRXUGM-LZCJLJQNSA-N |
異性体SMILES |
C1=C(N=C(S1)N=C(N)N)CSC/C=C(\N)/NS(=O)(=O)N |
正規SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC=C(N)NS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



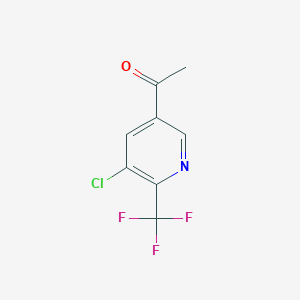
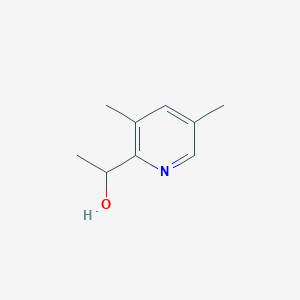
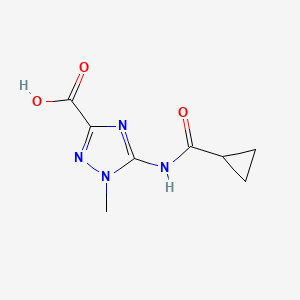


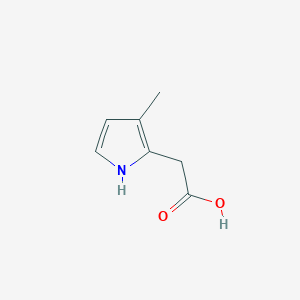
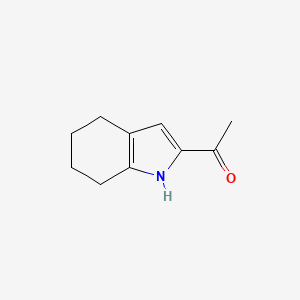
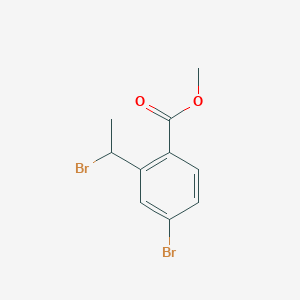


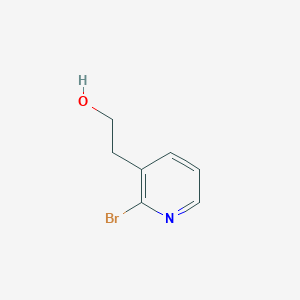
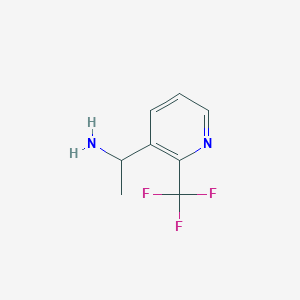
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
